3-bromo-2-methyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one
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Overview
Description
3-Bromo-2-methyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one is a complex organic compound with a unique structure that includes a bromine atom, a methyl group, and a tetrahydroindole core
Scientific Research Applications
3-Bromo-2-methyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development for various diseases.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-methyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable indole derivative, followed by further functionalization to introduce the methyl and phenyl groups. The reaction conditions often require the use of bromine or a brominating agent, along with catalysts and solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to alter the oxidation state of the compound.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a variety of substituted indole compounds.
Mechanism of Action
The mechanism by which 3-bromo-2-methyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the indole core play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylpropene: A simpler compound with a similar bromine and methyl group arrangement.
2-Methylimidazo[1,2-a]pyridine: Another compound with a similar indole-like structure and biological activity.
Uniqueness
What sets 3-bromo-2-methyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one apart is its combination of a bromine atom, a methyl group, and a tetrahydroindole core, which together confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-bromo-2-methyl-1-(4-methylphenyl)-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-10-6-8-12(9-7-10)18-11(2)16(17)15-13(18)4-3-5-14(15)19/h6-9H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWJJUNOYTYUMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=C2CCCC3=O)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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